molecular formula C13H15F2NO4 B8389773 4-Benzyloxycarbonylamino-4-difluoromethylbutyric acid CAS No. 70961-09-0

4-Benzyloxycarbonylamino-4-difluoromethylbutyric acid

Cat. No. B8389773
CAS RN: 70961-09-0
M. Wt: 287.26 g/mol
InChI Key: HDMDXGQPRHGWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxycarbonylamino-4-difluoromethylbutyric acid is a useful research compound. Its molecular formula is C13H15F2NO4 and its molecular weight is 287.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxycarbonylamino-4-difluoromethylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxycarbonylamino-4-difluoromethylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70961-09-0

Product Name

4-Benzyloxycarbonylamino-4-difluoromethylbutyric acid

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

5,5-difluoro-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H15F2NO4/c14-12(15)10(6-7-11(17)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,16,19)(H,17,18)

InChI Key

HDMDXGQPRHGWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 mmole of 4-amino-4-difluoromethylbutyric acid in 5 ml of 1 N sodium hydroxide at 0° C. are added simultaneously from two syringes 2 mmole of benzyl chloroformate in 1 ml of dioxane and 2 ml of 1 N sodium hydroxide. After 30 minutes at 0° C. the solution is acidified by the addition of 6 N hydrochloric acid, then extracted well with dichloromethane. The organic phase is dried and concentrated to afford 4-benzyloxycarbonylamino-4-difluoromethylbutyric acid which is dissolved in 15 ml of dichloromethane and treated with 2 mmole of thionyl chloride at 25° C. for 1 hour after which 4 mmole of propyl amine is added. The solution is stirred at 25° C. for one hour, then washed with water, dried and concentrated. The residue is treated with 6 ml of a solution of dioxane containing 40% w/w hydrogen bromide and allowed to stand for 30 minutes at 25° C. after which 50 ml of ether is added. The resulting precipitate is collected to afford N-propyl 4-amino-4-difluoromethylbutyramide hydrobromide.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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